N-(heptadecanoyl)-sphing-4-enine-1-phosphocholine
Overview
Description
“N-(heptadecanoyl)-sphing-4-enine-1-phosphocholine” is a complex molecule that is likely to be involved in lipid metabolism . It is a long-chain (C-17) saturated fatty acyl-CoA, which is used as an intermediate in lipid metabolism . It is a substrate of acyl-CoA dehydrogenase within the mitochondria and of carnitine O-palmitoyltransferase within the cytoplasm .
Synthesis Analysis
The synthesis of “this compound” involves complex biochemical reactions. Heptadecanoyl chloride reacts with 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine to form 1-palmitoyl-2-oleoyl-N-heptadecanoyl phosphatidylethanolamine . Heptadecanoyl chloride was also used in the synthesis of N-heptadecanoylethanolamine by reacting with ethanolamine .Molecular Structure Analysis
The molecular structure of “this compound” is complex and involves a long-chain fatty acid attached to a sphingosine backbone .Chemical Reactions Analysis
“this compound” is likely to be involved in various chemical reactions, particularly those related to lipid metabolism . It is a substrate of acyl-CoA dehydrogenase within the mitochondria and of carnitine O-palmitoyltransferase within the cytoplasm .Scientific Research Applications
Role in Cellular Signaling and Biochemical Functions
N-(heptadecanoyl)-sphing-4-enine-1-phosphocholine, as a sphingolipid, has significant roles in cellular signaling and biochemical functions. Sawai et al. (1999) explored the function of cloned neutral sphingomyelinase (N-SMase) in cells, which is key in generating ceramide from sphingomyelin, a process crucial in sphingolipid signaling pathways (Sawai et al., 1999). The study by Ahmad et al. (1985) developed a method for N-acylation of sphingosine-1-phosphocholine to obtain sphingomyelin (SM) derivatives, contributing to the understanding of SM’s thermotropic properties (Ahmad et al., 1985).
Diagnostic and Therapeutic Potential
This compound may have diagnostic and therapeutic potential. For instance, Iwahori et al. (2020) developed a diagnostic screening strategy for Niemann-Pick diseases using liquid chromatography/tandem mass spectrometry analyses of sphingosylphosphorylcholine, highlighting the diagnostic importance of sphingolipids in metabolic disorders (Iwahori et al., 2020). Berger et al. (1995) found that sphingosylphosphocholine, a sphingomyelin derivative, can stimulate DNA-binding activity of the transcription activator protein AP-1, suggesting its role in gene regulation and potential therapeutic applications (Berger et al., 1995).
Biochemical Studies and Lipid Analysis
Comprehensive lipid analysis and biochemical studies also utilize this compound. Hama et al. (2017) proposed a method for quantifying and assigning structures to each sphingomyelin species in biological samples, which is crucial for understanding lipidomics and cell biology (Hama et al., 2017). Bruzik et al. (1990) conducted a nuclear magnetic resonance study of sphingomyelin bilayers, providing insights into the physical properties of sphingolipids in biological membranes (Bruzik et al., 1990).
Future Directions
Mechanism of Action
Target of Action
N-(heptadecanoyl)-sphing-4-enine-1-phosphocholine, also known as SM(d18:1/17:0), is a type of sphingolipid found in animal cell membranes . It is found at particularly high concentrations in the membranes of nerve cells (in the myelin sheaths) and red blood cells . Therefore, the primary targets of SM(d18:1/17:0) are these cell membranes where it plays a crucial role.
Mode of Action
SM(d18:1/17:0) was previously thought to have a purely structural role, similar to the function of phosphatidylcholine, through intermolecular interactions mediated by the 2-amide group, the 3-hydroxy group, and the 4,5-trans double bond of the sphingoid base . It is now appreciated that sm(d18:1/17:0) has a high affinity for cholesterol and that these two lipids pack tightly into liquid-ordered domains among a liquid-disordered phase to form lipid rafts . These membrane microdomains are thought to function as signaling platforms that regulate the localization and interactions of proteins .
Result of Action
The action of SM(d18:1/17:0) results in the formation of lipid rafts in cell membranes, which serve as platforms for protein localization and interaction . This can influence various cellular processes, including signal transduction, protein trafficking, and membrane dynamics. Additionally, the metabolites of SM(d18:1/17:0) in the sphingomyelin cycle or sphingolipid network can have various effects on cellular function.
Action Environment
Environmental factors can influence the action, efficacy, and stability of SM(d18:1/17:0). For instance, the presence of other lipids, such as cholesterol, can affect the formation of lipid rafts . Additionally, factors such as pH, temperature, and the presence of certain ions could potentially influence the stability and activity of SM(d18:1/17:0).
Properties
IUPAC Name |
[(E,2S,3R)-2-(heptadecanoylamino)-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H81N2O6P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-40(44)41-38(37-48-49(45,46)47-36-35-42(3,4)5)39(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h31,33,38-39,43H,6-30,32,34-37H2,1-5H3,(H-,41,44,45,46)/b33-31+/t38-,39+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMQZQHIESOAPQH-JXGHDCMNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(=O)NC(COP(=O)([O-])OCC[N+](C)(C)C)C(C=CCCCCCCCCCCCCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCC(=O)N[C@@H](COP(=O)([O-])OCC[N+](C)(C)C)[C@@H](/C=C/CCCCCCCCCCCCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H81N2O6P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50677064 | |
Record name | (2S,3R,4E)-2-(Heptadecanoylamino)-3-hydroxyoctadec-4-en-1-yl 2-(trimethylazaniumyl)ethyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50677064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
717.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121999-64-2 | |
Record name | (2S,3R,4E)-2-(Heptadecanoylamino)-3-hydroxyoctadec-4-en-1-yl 2-(trimethylazaniumyl)ethyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50677064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SM(d18:1/17:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0240609 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The study highlights alterations in glycerophospholipid metabolism in multiple myeloma. Could you elaborate on the potential connections between glycerophospholipids and sphingolipids, like N-(Heptadecanoyl)-Sphing-4-Enine-1-Phosphocholine, in cancer?
A1: While the study specifically identifies changes in glycerophospholipid metabolism, it's important to note that both glycerophospholipids and sphingolipids are essential components of cell membranes and play crucial roles in various cellular signaling pathways []. Dysregulation of lipid metabolism, including both of these lipid classes, is a hallmark of cancer. Alterations in sphingolipid metabolism, particularly involving species like this compound (also known as C17-Sphingomyelin), have been implicated in cancer cell proliferation, survival, and drug resistance. Future research could investigate the potential interplay between these lipid classes and their combined contribution to multiple myeloma pathogenesis.
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